![molecular formula C7H8O3 B2490093 6-氧代螺[2.5]辛烷-5,7-二酮 CAS No. 144728-22-3](/img/structure/B2490093.png)

6-氧代螺[2.5]辛烷-5,7-二酮

描述

Synthesis Analysis

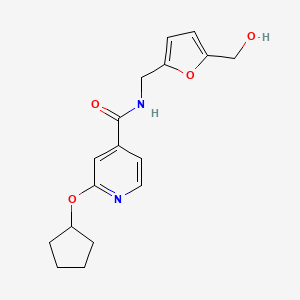

The synthesis of 1-oxa-6-heteraspiro[2.5]octanes, closely related to 6-Oxaspiro[2.5]octane-5,7-dione, has been reported, showcasing the creation of these compounds for the first time. The process involves the epoxidation of cis-2,6-diphenyl-4-thianone with dimethyl-oxosulfonium methylide in DMSO, leading to a tertiary alcohol via unexpected ring opening of the intermediate epoxide. This method highlights the complexity and novelty in synthesizing spirocyclic compounds (Satyamurthy et al., 1984).

Molecular Structure Analysis

Stereochemical analysis through NMR studies and single crystal X-ray diffraction analysis provides detailed insights into the molecular structure of these compounds. For instance, the analysis of 6-phenyl-1-oxa-6-phosphaspiro[2.5]octane 6-sulfide, a derivative, revealed its stereochemical configuration, aiding in understanding the structural basis of the broader family of spiro[2.5]octanes (Satyamurthy et al., 1984).

Chemical Reactions and Properties

Chemical reactions involving 6-Oxaspiro[2.5]octane-5,7-dione derivatives demonstrate varied reactivity patterns, including ring openings and substitutions when reacted with different nucleophiles. These reactions often result in the formation of complex molecular architectures, highlighting the chemical versatility of spirocyclic compounds (Cacioli & Reiss, 1984).

科学研究应用

腐蚀抑制

6-氧代螺[2.5]辛烷-5,7-二酮衍生物,如1-苯甲酰-2-(3,4-二甲氧基苯基)-6,6-二甲基-5,7-二氧代螺[2.5]辛烷-4,8-二酮(2-MPOD)和1-苯甲酰-6,6-二甲基-2-(3,4,5-三甲氧基苯基)-5,7-二氧代螺[2.5]辛烷-4,8-二酮(3-MPOD),已被研究其在腐蚀抑制方面的性质。这些化合物在酸性溶液中显示出对轻钢腐蚀的有效抑制,归因于它们吸附在金属表面上涉及物理和化学过程。吸附符合Langmuir等温线模型,这些抑制剂的有效性通过芳香环中的π电子和甲氧基中的孤对电子(Chafiq et al., 2020)得到增强。

聚合和材料科学

双酚A二环氧乙烷与6-氧代螺[2.5]辛烷-5,7-二酮衍生物的组合已在阳离子固化过程中减少热固性树脂收缩方面进行了探索。使用了钇和镧三氟酸盐等各种引发剂进行固化,所得材料显示出不同的收缩和热降解性,突显了这些化合物在开发先进聚合物材料方面的潜力(González等,2006)。

有机合成和化学

从6-氧代螺[2.5]辛烷-5,7-二酮衍生的螺环化合物已经合成并利用核磁共振光谱分析了它们的结构和构象性质。这些研究对于理解这些化合物中取代基的立体和电子效应至关重要,这可以指导它们在有机合成和药物发现中的应用(Montalvo-González & Ariza-Castolo,2012)。

酶学研究和生物化学

对来自Rhodotorula glutinis的酵母环氧化酶(YEH)的研究表明,其对各种1-氧代螺[2.5]辛烷的O-轴向C3异构体具有偏好,这是许多生物活性螺环氧化合物中常见的基团。这种偏好受到环己烷环上取代类型的影响,为螺环氧化物的酶解毒和其在生物化学中的潜力提供了见解(Weijers et al., 2007)。

安全和危害

未来方向

属性

IUPAC Name |

6-oxaspiro[2.5]octane-5,7-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c8-5-3-7(1-2-7)4-6(9)10-5/h1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDBETFKJUMMEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CC(=O)OC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxaspiro[2.5]octane-5,7-dione | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(2,3-Dihydroxypropylsulfanyl)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methylpurine-2,6-dione](/img/structure/B2490011.png)

![2-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)nicotinamide](/img/structure/B2490013.png)

![N-(4-isopropylphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2490014.png)

![5-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2490017.png)

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2490020.png)

![N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2490024.png)

![3-Benzyl-1-[[3-(trifluoromethyl)phenyl]methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2490025.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2490031.png)

![4-(3-Chlorobenzo[b]thiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one](/img/structure/B2490033.png)